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Compound of Interest

Compound Name: DB008

Cat. No.: B10855475 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the functional consequences of DB008 binding to its target, Poly(ADP-

ribose) polymerase 16 (PARP16). The guide includes supporting experimental data, detailed

methodologies for key experiments, and visualizations of relevant pathways and workflows.

DB008 is a potent and selective covalent inhibitor of PARP16, a key enzyme localized to the

endoplasmic reticulum (ER) that plays a significant role in the unfolded protein response

(UPR). Understanding the functional implications of DB008 binding is crucial for its application

as a chemical probe and its potential therapeutic development.

Unraveling the Mechanism of Action of DB008
DB008 contains an acrylamide electrophile that covalently modifies a non-conserved cysteine

residue (Cys169) within the NAD+ binding pocket of PARP16.[1][2][3][4] This irreversible

binding provides high selectivity for PARP16 over other PARP family members.[1][2][4][5] The

inhibitor also features a terminal alkyne group, enabling its use as a "clickable" probe for

tracking target engagement in cellular contexts.[1][2]

Functional Consequences of DB008 Binding
The primary functional consequence of DB008 binding is the inhibition of PARP16's mono-

ADP-ribosyltransferase (MARylating) activity. This has significant downstream effects on
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cellular stress responses, particularly the Unfolded Protein Response (UPR).

Modulation of the Unfolded Protein Response (UPR)
PARP16 is a crucial regulator of the UPR, a signaling network activated by the accumulation of

unfolded or misfolded proteins in the ER.[6][7][8] PARP16 directly ADP-ribosylates and

activates two key UPR sensors: PERK and IRE1α.[6][7][8] Inhibition of PARP16 by DB008 is

therefore expected to attenuate the UPR signaling cascade.
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Studies have shown that in some cell lines, such as HeLa cells, PARP16 is required for the

activation of PERK and IRE1α during ER stress.[7][8] However, in HAP1 cells, PARP16

knockout did not affect tunicamycin-induced ATF4 and phosphorylated eIF2α levels, suggesting

cell-type specific roles of PARP16 in the UPR.[1]
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Rescue of Nutrient Starvation-Induced PARP16
Insolubility
A notable functional consequence of DB008 binding is its ability to rescue the loss of soluble

PARP16 under conditions of amino acid and serum starvation.[1][9][10] During nutrient

deprivation, PARP16 can become sequestered into a detergent-insoluble fraction. Treatment

with DB008 prevents this, suggesting that the catalytic activity of PARP16 regulates its

solubility in response to nutrient stress.[1][2]

Comparison with Alternative PARP16 Inhibitors
While DB008 is a highly selective tool compound, other molecules have been identified as

inhibitors of PARP16. The following table provides a comparison of their inhibitory activities.

Inhibitor Target(s)
IC50 for
PARP16
(nM)

IC50 for
PARP1 (nM)

Mechanism Reference

DB008 PARP16 270 - 275 850 - 925
Covalent,

Irreversible
[1][3][5][9][11]

Talazoparib
PARP1/2,

PARP16
100 - 300 ~1 Reversible [1][12]

Olaparib
PARP1/2,

PARP16
~3000 ~3.4 Reversible [3][10][12]

Latonduine A

PARP16,

PARP1,

PARP3

427 24300 Reversible [13]

Note: IC50 values can vary between different assay conditions and studies.

Talazoparib, a potent PARP1/2 inhibitor, also exhibits significant inhibitory activity against

PARP16 and has been shown to rescue the loss of soluble PARP16 during nutrient starvation,

similar to DB008.[1][10] This suggests that PARP16 may be a relevant off-target of talazoparib.

[1]
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Experimental Protocols
In-Cell Competition Labeling Assay
This assay is used to assess the engagement of inhibitors with PARP16 within a cellular

context.
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Cell Culture: Plate cells (e.g., HEK293T or HAP1) and grow to desired confluency.

Inhibitor Treatment: Pre-treat cells with the desired concentration of the competitor inhibitor

for a specified time (e.g., 1-2 hours).

DB008 Labeling: Add DB008 to the media at a concentration sufficient for PARP16 labeling

(e.g., 300 nM) and incubate for a defined period (e.g., 2 hours).[14]

Cell Lysis: Harvest and lyse the cells in an appropriate buffer (e.g., RIPA buffer).

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction

by adding a fluorescent azide (e.g., TAMRA-azide), copper(II) sulfate, a reducing agent (e.g.,

sodium ascorbate), and a copper chelator (e.g., TBTA) to the cell lysate.

SDS-PAGE and Fluorescence Scanning: Separate the proteins by SDS-PAGE and visualize

the labeled PARP16 using an in-gel fluorescence scanner.

Quantification: Densitometry is used to quantify the fluorescence intensity of the PARP16

band, which is inversely proportional to the competitor inhibitor's ability to engage the target.

Western Blotting for UPR Markers
This technique is used to measure the levels of key proteins involved in the UPR pathway.

Methodology:

Cell Treatment: Treat cells with an ER stress-inducing agent (e.g., tunicamycin or

thapsigargin) in the presence or absence of DB008 or other inhibitors for a specified time.

Cell Lysis: Lyse the cells and quantify the protein concentration.

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a

nitrocellulose or PVDF membrane.

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for

UPR markers such as phosphorylated eIF2α (P-eIF2α), ATF4, and total eIF2α.
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Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody and detect the signal using an enhanced

chemiluminescence (ECL) substrate.

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins

to their total protein counterparts.

PARP Activity Assays
Several methods can be employed to measure PARP activity, including ELISA-based assays

and slot/dot blot assays that detect the product of the PARP reaction, poly(ADP-ribose) (PAR).

[15][16][17] For mono-ADP-ribosylating enzymes like PARP16, specific assays are required. A

common method involves incubating recombinant PARP16 with NAD+ and a substrate,

followed by detection of the ADP-ribosylated product.

Methodology (General):

Reaction Setup: In a microplate well, combine recombinant PARP16 enzyme, a suitable

substrate (which can be the enzyme itself for auto-ADP-ribosylation), and the inhibitor at

various concentrations.

Initiate Reaction: Add NAD+ (often biotinylated or radiolabeled for detection) to start the

reaction.

Incubation: Incubate the reaction mixture at 37°C for a specific time.

Detection: The method of detection depends on the NAD+ label used. For biotinylated

NAD+, the product can be captured on a streptavidin-coated plate and detected with an anti-

PARP16 antibody. For radiolabeled NAD+, the product can be detected by autoradiography

or scintillation counting.

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the

inhibitor concentration.
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DB008 is a valuable research tool for dissecting the cellular functions of PARP16. Its high

selectivity and covalent mechanism of action make it a superior probe compared to less

selective, reversible inhibitors. The functional consequences of DB008 binding are primarily

linked to the modulation of the Unfolded Protein Response and the regulation of PARP16

solubility under nutrient stress. The provided experimental protocols offer a starting point for

researchers to investigate these effects in their own systems and to compare the efficacy of

DB008 with other potential PARP16 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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